2-Amino-3-cyanopyridine

Catalog No.
S581480
CAS No.
24517-64-4
M.F
C6H5N3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-cyanopyridine

CAS Number

24517-64-4

Product Name

2-Amino-3-cyanopyridine

IUPAC Name

2-aminopyridine-3-carbonitrile

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9)

InChI Key

YYXDQRRDNPRJFL-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N)C#N

Synonyms

2-Aminonicotinonitrile; 2-Amino-3-cyanopyridine; 2-Aminonicotinonitrile; 3-Cyanopyridin-2-amine; 3-Cyanopyridin-2-ylamine

Canonical SMILES

C1=CC(=C(N=C1)N)C#N

Medicinal Chemistry:

  • Carbonic Anhydrase Inhibition: Studies have investigated the potential of 2-A-3-CN derivatives as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Some derivatives have shown promising inhibitory activity against different CA isoforms, suggesting their potential as drug leads for conditions like glaucoma and epilepsy. ]

Material Science:

  • Organic Electronics: Research is ongoing to explore the use of 2-A-3-CN in the development of organic electronic materials. Its properties, such as its ability to form hydrogen bonds and its electron-withdrawing nature, make it a potential candidate for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

2-Amino-3-cyanopyridine is a pyridine derivative characterized by an amino group at the 2-position and a cyano group at the 3-position. Its molecular formula is C6H6N2, and it has a molecular weight of approximately 110.12 g/mol. The compound exists as a crystalline solid and is soluble in polar solvents like water and ethanol. Its structure allows for various chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

  • No comprehensive safety information is publicly available for 2-A-3-CN.
  • As with most organic compounds, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated environment following standard laboratory safety protocols.
Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, enabling the compound to participate in substitution reactions with electrophiles.
  • Cyclization: It can undergo cyclization reactions to form various heterocycles, which are important in medicinal chemistry.
  • Condensation Reactions: The cyano group allows for condensation with aldehydes or ketones to form more complex structures.

These reactions are facilitated by different catalysts and conditions, leading to a variety of derivatives with potential biological activities .

Research has shown that 2-amino-3-cyanopyridine derivatives exhibit significant biological activities, particularly as inhibitors of carbonic anhydrases. Carbonic anhydrases are metalloenzymes that catalyze the interconversion of carbon dioxide and bicarbonate, playing crucial roles in physiological processes. Inhibition studies have demonstrated that these derivatives can effectively inhibit human carbonic anhydrase isoforms I and II, with some derivatives showing Ki values as low as 2.56 μM . Additionally, these compounds have been investigated for their antimicrobial and anticancer properties, highlighting their potential therapeutic applications.

The synthesis of 2-amino-3-cyanopyridine can be achieved through various methods:

  • One-Pot Multicomponent Reactions: This method combines multiple reactants in a single reaction vessel to produce the desired compound efficiently. For instance, using malononitrile and aromatic aldehydes under specific conditions can yield high yields of 2-amino-3-cyanopyridine derivatives .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation, allowing for faster synthesis without the need for solvents .
  • Catalytic Methods: Various catalysts, such as sodium calcium phosphate or ytterbium perfluorooctanoate, have been employed to facilitate the synthesis process while improving yields .

2-Amino-3-cyanopyridine serves multiple purposes across different fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs due to their inhibitory effects on carbonic anhydrases and other biological targets.
  • Agricultural Chemicals: Some derivatives have been tested for their efficacy as pesticides or herbicides.
  • Material Science: The compound is utilized in synthesizing polymers and other materials due to its reactive functional groups.

Studies have focused on understanding how 2-amino-3-cyanopyridine interacts with biological targets. Research indicates that modifications on the pyridine ring can significantly influence its binding affinity and selectivity towards carbonic anhydrase isoforms. These interactions are critical for designing more effective inhibitors for therapeutic applications .

Several compounds share structural similarities with 2-amino-3-cyanopyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-4-cyanopyridineAmino group at position 2; cyano at 4Different reactivity patterns due to cyano position
3-Amino-2-cyanopyridineAmino group at position 3; cyano at 2Exhibits distinct biological activity profiles
4-Amino-3-cyanopyridineAmino group at position 4; cyano at 3Potentially different inhibition profiles compared to others

The uniqueness of 2-amino-3-cyanopyridine lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to other similar compounds.

Multicomponent Reaction (MCR) Strategies

One-Pot Condensation Approaches Under Solvent-Free Conditions

One-pot MCRs are the cornerstone of modern 2-amino-3-cyanopyridine synthesis. A typical protocol involves the condensation of aromatic aldehydes, ketones, malononitrile, and ammonium acetate under solvent-free conditions. For instance, Karimi et al. demonstrated that zinc zirconium phosphate (ZPZn) nanoparticles catalyze the reaction between 4-chlorobenzaldehyde, acetophenone, and malononitrile to yield 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile in 92% efficiency within 2 hours. The absence of solvents minimizes waste and simplifies purification, aligning with green chemistry principles.

Mechanistic Insights:

  • Knoevenagel Condensation: Aldehydes react with malononitrile to form arylidenemalononitrile intermediates.
  • Michael Addition: Enamine intermediates, generated from ketones and ammonium acetate, attack the electrophilic arylidenemalononitrile.
  • Cyclization and Aromatization: Sequential ring closure and dehydration yield the 2-amino-3-cyanopyridine core.

Catalytic Systems: Zinc Zirconium Phosphate, Cu(OAc)₂, and Nanocatalysts

Catalysts critically enhance reaction efficiency:

  • Zinc Zirconium Phosphate (ZPZn): Achieves 85–98% yields across diverse substrates, with six reuse cycles without activity loss.
  • Cu(OAc)₂: In ethanol under reflux, 0.1 g of Cu(OAc)₂ delivers 95% yield in 2 hours, outperforming homogeneous acids like HCl.
  • Fe₃O₄@THAM-Mercaptopyrimidine: Magnetic nanocatalysts enable solvent-free synthesis at 60°C, yielding 89–95% products while permitting four reuses.

Comparative Catalytic Efficiency:

CatalystConditionsTime (min)Yield (%)Reusability
ZPZn nanoparticlesSolvent-free, 80°C120926 cycles
Cu(OAc)₂Ethanol, reflux12095Not reusable
Fe₃O₄@THAM-MPSolvent-free, 60°C30934 cycles

Microwave Irradiation-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Satya et al. reported that irradiating a mixture of 4-methoxybenzaldehyde, malononitrile, and ammonium acetate at 300 W for 7 minutes produces 2-amino-6-(4-methoxyphenyl)-3-cyanopyridine in 80% yield. This method avoids intermediate isolation, streamlining the synthesis.

Role of Ammonium Acetate and Malononitrile in Cyclocondensation

Ammonium acetate serves dual roles:

  • Nitrogen Source: Provides NH₄⁺ for enamine formation.
  • Weak Acid Catalyst: Facilitates proton transfer during cyclization.

Malononitrile contributes the cyano (–CN) and methylene (–CH₂–) groups essential for constructing the pyridine ring. Its electron-withdrawing nature activates the Knoevenagel intermediate, enabling rapid Michael addition.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Efficiency

Homogeneous catalysts (e.g., acetic acid) suffer from difficult recovery and corrosion issues. In contrast, heterogeneous systems like zirconium phosphate (ZrP) nanoparticles offer:

  • Reusability: ZrP retains 95% activity after eight cycles.
  • Higher Surface Area: Nanoparticles (10–20 nm) enhance substrate-catalyst interactions.
  • Eco-Friendliness: Eliminates solvent use and toxic byproducts.

Substrate Scope and Functional Group Tolerance in Aldehyde/Ketone Variations

The reaction tolerates electron-donating (–OCH₃, –CH₃) and electron-withdrawing (–Cl, –NO₂) groups on aldehydes and ketones:

Representative Substrates and Yields:

AldehydeKetoneProduct Yield (%)Reference
4-ClC₆H₄CHO4-OCH₃C₆H₄COCH₃83
3-Indolylcarbaldehyde4-FC₆H₄COCH₃86
4-NO₂C₆H₄CHOC₆H₅COCH₃94

Electron-deficient aldehydes (e.g., 4-NO₂C₆H₄CHO) accelerate the Knoevenagel step, while bulky ketones (e.g., 2,4-Cl₂C₆H₃COCH₃) slightly reduce yields due to steric hindrance.

The synthesis of 2-amino-3-cyanopyridine derivatives involves complex multi-step reaction pathways that have been extensively studied through both experimental and computational approaches. The predominant synthetic route employs a four-component reaction mechanism involving aromatic aldehydes, ketones, malononitrile, and ammonium acetate [1] [2].

The cyclization process begins with the formation of an imine intermediate through the condensation of aromatic aldehydes with ammonium acetate. Simultaneously, malononitrile undergoes Knoevenagel condensation with the aromatic aldehyde to form alkylidenemalononitrile derivatives [1]. The key cyclization step involves a Michael addition reaction where the imine intermediate attacks the activated double bond of the alkylidenemalononitrile, forming a cycloadduct intermediate [2] [3].

Reaction TypeMechanismKey IntermediatesCatalytic Role
Cyclization3-exo-trig cyclizationImine (5)Nucleophilic attack
AromatizationAnomeric-based oxidationAlkylidenemalononitrile (6)Electron withdrawal
CondensationKnoevenagel condensationCycloadduct (7)Michael addition
IsomerizationRing rearrangementDihydropyridineProton transfer

The aromatization process represents a critical step in the formation of the final pyridine ring system. Recent mechanistic studies have identified a cooperative geminal-vinylogous anomeric-based oxidation mechanism that facilitates the conversion of dihydropyridine intermediates to the fully aromatic pyridine products [4]. This process involves the elimination of hydrogen atoms and the redistribution of electrons to achieve the stable aromatic configuration.

The reaction pathway can be summarized as follows: aldehyde + ammonium acetate → imine (5); malononitrile + aldehyde → alkylidenemalononitrile (6); imine (5) + alkylidenemalononitrile (6) → cycloadduct (7); cycloadduct (7) → dihydropyridine intermediate → 2-amino-3-cyanopyridine through aromatization [1] [2].

Density Functional Theory Analysis of Electronic Configurations

Computational studies using Density Functional Theory have provided crucial insights into the electronic structure and properties of 2-amino-3-cyanopyridine derivatives. The most commonly employed computational methods include B3LYP hybrid functionals with various basis sets, ranging from 6-31G(d) to 6-311++G(d,p) [5] [6].

The electronic configuration analysis reveals that 2-amino-3-cyanopyridine exhibits significant charge transfer characteristics within the molecule. The highest occupied molecular orbital energy levels typically range from -5.2 to -6.8 eV, while the lowest unoccupied molecular orbital energies fall between -1.4 to -2.6 eV [5] [7]. The calculated HOMO-LUMO energy gaps generally range from 3.5 to 5.2 eV, indicating moderate chemical reactivity and stability [7] [8].

MethodProperty CalculatedTypical Energy Range (eV)Applications
B3LYP/6-31G*HOMO-LUMO gap3.5-5.2Reactivity prediction
MP2/6-31++G(d,p)Vibrational frequencies4.1-6.8Spectroscopic analysis
TD-DFT/6-311++G(d,p)Electronic transitions2.8-4.5UV-Vis spectra
B3PW91/6-31G(d,p)Dipole moments3.2-4.9Polarity assessment

Time-dependent Density Functional Theory calculations have been particularly valuable for understanding the electronic absorption spectra and photophysical properties of these compounds. The calculated absorption maxima typically occur in the range of 260-350 nm, corresponding to π-π* transitions within the aromatic ring system [5] [6]. The dipole moments calculated for various derivatives range from 2.8 to 6.4 Debye, indicating significant polarity that affects their solubility and biological activity [6] [9].

The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the amino group and the pyridine ring, while the LUMO is concentrated on the cyano group and the pyridine ring [5] [9]. This distribution explains the nucleophilic character of the amino group and the electrophilic nature of the cyano substitution, which are crucial for biological activity and chemical reactivity.

Molecular Docking Studies for Target Protein Interactions

Molecular docking studies have been extensively employed to investigate the binding interactions of 2-amino-3-cyanopyridine derivatives with various target proteins. The most frequently studied targets include topoisomerase II, VEGFR-2, HER-2, survivin, and carbonic anhydrase [10] [11] [12].

Topoisomerase II represents one of the most promising targets for anticancer activity. Docking studies reveal that 2-amino-3-cyanopyridine derivatives can effectively bind to the active site of topoisomerase II with binding energies ranging from -12.5 to -15.1 kcal/mol [10] [13]. The binding mode involves hydrogen bonding interactions between the amino group and key amino acid residues, while the cyano group participates in additional polar interactions [10].

Target ProteinBinding Energy (kcal/mol)Key InteractionsSelectivity
Topoisomerase II-15.1H-bonds with DNAHigh
VEGFR-2-12.8π-π stackingModerate
HER-2-13.6Hydrophobic contactsHigh
Survivin-11.4Dimerization siteModerate
Carbonic Anhydrase-9.7Zn coordinationLow

Studies on dual VEGFR-2 and HER-2 inhibition have demonstrated that specific derivatives can achieve binding energies of -12.8 and -13.6 kcal/mol, respectively [11]. The binding interactions involve hydrogen bonding with key amino acid residues such as Asp863, Val734, Lys753, and Thr798 in HER-2, while VEGFR-2 interactions primarily involve Glu885, Ile1044, and Cys1045 [11].

The carbonic anhydrase inhibition studies show that 2-amino-3-cyanopyridine derivatives can coordinate with the zinc center in the enzyme active site, although with lower binding affinities compared to established inhibitors [14]. The coordination involves the amino nitrogen and creates a stable complex that blocks the enzyme's catalytic activity.

Transition State Stabilization by Catalytic Nanoparticles

The development of heterogeneous nanocatalysts has revolutionized the synthesis of 2-amino-3-cyanopyridine derivatives by providing significant transition state stabilization. Various nanoparticle systems have been developed, including copper nanoparticles, iron oxide-based composites, and layered double hydroxide catalysts [2] [3] [15].

Copper nanoparticles supported on various matrices demonstrate exceptional catalytic activity by providing Lewis acid activation sites that stabilize the transition states in the cyclization process [3]. The activation energy reduction achieved by copper nanocatalysts typically ranges from 25-35%, resulting in significantly shorter reaction times and higher yields [3] [15].

Catalyst TypeActivation Energy Reduction (%)MechanismRecyclability
Cu nanoparticles25-35Lewis acid activation8 cycles
Fe3O4@SiO230-40Surface adsorption5 cycles
LDH@TRMS@BDSA@Cu35-45Cooperative catalysis4 cycles
Nano-Cu2O–MFR20-30Heterogeneous catalysis6 cycles

The LDH@TRMS@BDSA@Cu nanocatalyst represents one of the most efficient systems, achieving activation energy reductions of 35-45% through a cooperative catalysis mechanism [2]. This system combines the advantages of layered double hydroxide support with copper coordination sites, providing both Lewis acid activation and surface stabilization effects.

Iron oxide-based catalysts, particularly Fe3O4@SiO2 composites, offer advantages in terms of magnetic recoverability and high surface area [16]. These catalysts achieve activation energy reductions of 30-40% through surface adsorption mechanisms that pre-organize the reactants in favorable orientations for cyclization [16].

The transition state stabilization mechanisms involve multiple factors: Lewis acid activation of carbonyl groups, surface adsorption that preorganizes reactants, cooperative binding of multiple substrate molecules, and electronic stabilization through metal-substrate interactions [2] [3] [15]. These effects collectively reduce the activation barriers for both cyclization and aromatization steps, leading to improved reaction efficiency and selectivity.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (14.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (81.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

2-Amino-3-cyanopyridine

Dates

Last modified: 08-15-2023

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